

A Comparative Analysis of Urea Phosphate and Ammonium Nitrate on Crop Yield

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Urea phosphate*

Cat. No.: *B1195089*

[Get Quote](#)

A comprehensive review of the agronomic performance of two key nitrogen and phosphorus fertilizers, detailing their effects on the yield of maize, barley, and grass. This guide synthesizes experimental findings to provide researchers and agricultural scientists with a clear comparison of these inputs.

Introduction

The selection of an appropriate fertilizer is a critical determinant of crop productivity. Among the myriad of choices available, **urea phosphate** ($\text{CO}(\text{NH}_2)_2 \cdot \text{H}_3\text{PO}_4$) and ammonium nitrate (NH_4NO_3) are two prominent sources of nitrogen, with **urea phosphate** also supplying phosphorus. This guide provides a comparative analysis of their effects on crop yield, drawing upon key experimental data. While both are effective nutrient sources, their chemical properties and interactions with the soil environment can lead to differential impacts on plant growth and final yield.

Chemical and Agronomic Properties at a Glance

Property	Urea Phosphate	Ammonium Nitrate
Nutrient Content	Contains both nitrogen (amide form) and phosphorus (phosphate form).	High concentration of nitrogen in both ammonium and nitrate forms.
Nitrogen Availability	Nitrogen becomes available after the hydrolysis of urea to ammonium.	Provides immediately available nitrate and a slightly more slowly available ammonium. ^[1]
Phosphorus Availability	Provides a readily available source of phosphorus.	Does not contain phosphorus.
Soil Reaction	Acidifying effect, which can be beneficial in alkaline soils.	Can have a slightly acidifying effect over time due to nitrification of ammonium. ^[2]
Volatility Risk	The urea component is susceptible to ammonia volatilization if not incorporated into the soil.	Lower risk of ammonia volatilization compared to urea-based fertilizers. ^[3]

Comparative Experimental Data on Crop Yield Maize (*Zea mays* L.)

A field study was conducted to evaluate the comparative advantage of cogenerated urea-**urea phosphate** (UUP), urea, and ammonium nitrate (AN) on maize yield. The fertilizers were applied at rates of 67, 134, and 202 kg N ha⁻¹ either by surface broadcast or soil incorporation. ^{[4][5]}

Table 1: Effect of Fertilizer Source on Maize Grain Yield (Mg ha⁻¹)^[5]

Fertilizer	Year 1 Yield (Mg ha ⁻¹)	Year 2 Yield (Mg ha ⁻¹)
Urea-Urea Phosphate (UUP)	8.42	7.39
Urea	8.37	7.32
Ammonium Nitrate (AN)	8.08	7.15

The results indicated that while all fertilizer applications increased crop yields and nitrogen uptake compared to a control, there were no statistically significant differences between the fertilizer sources themselves.[4][5] Maize responded similarly to cocranulated urea-**urea phosphate**, urea, and ammonium nitrate.[5]

Table 2: Effect of Nitrogen Rate on Maize Grain Yield (Mg ha^{-1}) (Averaged across sources)[5]

N Rate (kg ha^{-1})	Year 1 Yield (Mg ha^{-1})	Year 2 Yield (Mg ha^{-1})
0 (Control)	5.31	5.25
67	8.04	7.02
134	9.04	7.52
202	8.96	7.49

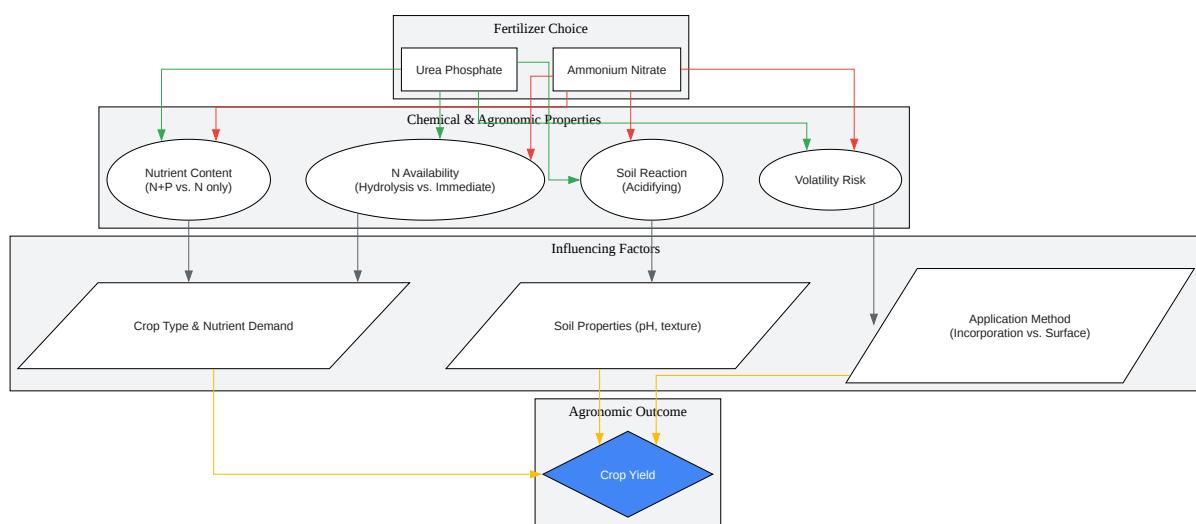
Increasing the nitrogen supply up to 134 kg N ha^{-1} improved maize yield.[5]

Barley and Grass

An earlier study compared **urea phosphate** and a **urea phosphate**-urea mixture with ammonium nitrate for barley and grass grown in clay-loam and sandy-loam soils. In these tests, **urea phosphate** combined with urea resulted in better plant performance than when ammonium nitrate was used.[5] However, another part of the same study noted that on a light sandy-loam soil, the early growth of barley was least favorable with urea nitrate, which also had a damaging effect on the early growth of grass.[6] A separate field experiment on permanent grassland found that urea nitrate at a high application rate produced less dry matter with lower nitrogen content compared to ammonium nitrate.[6]

Experimental Protocols

Maize Field Study Protocol[4][5]

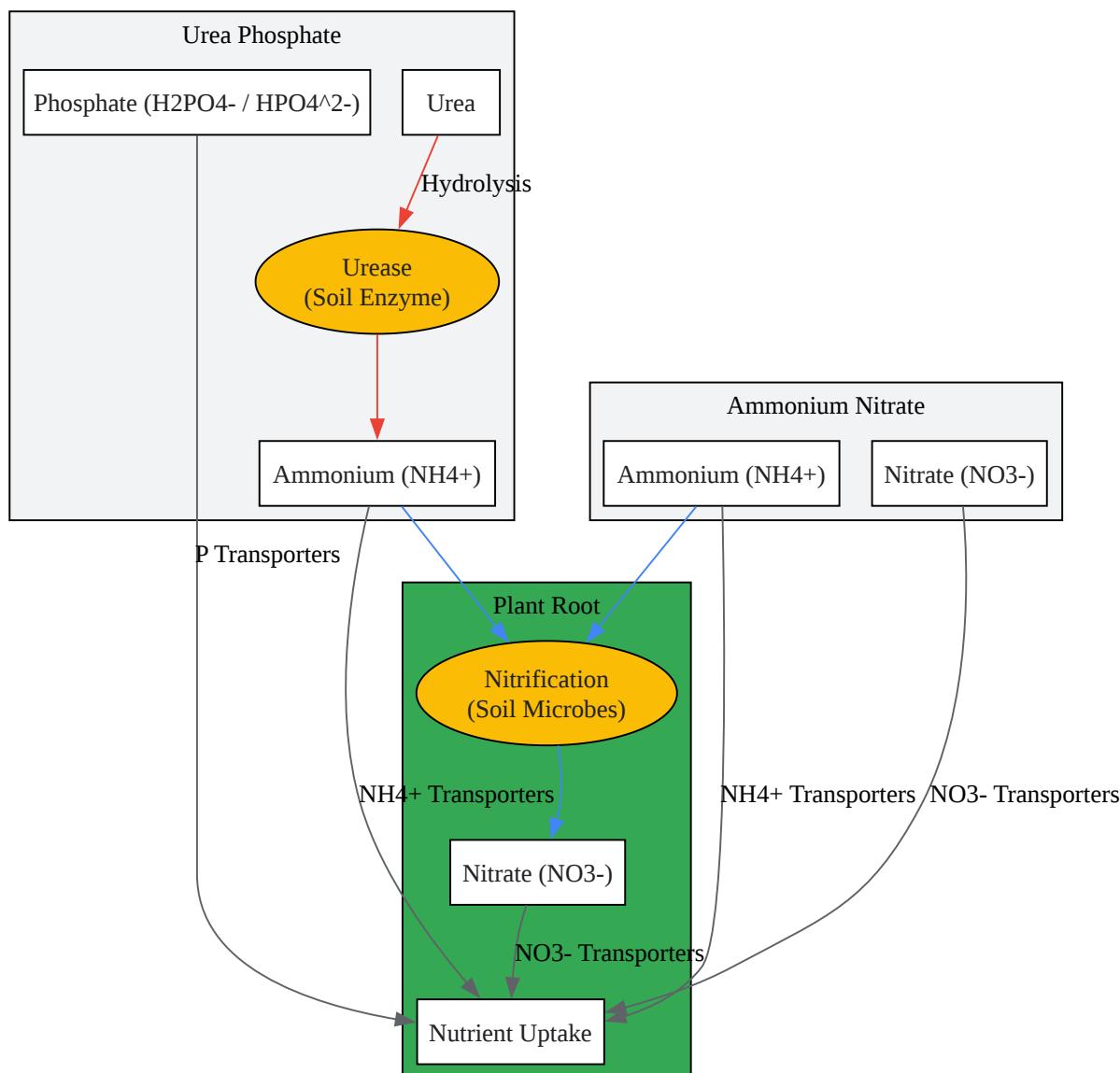

- Objective: To evaluate the comparative advantage of cocranulated urea-**urea phosphate** over urea and ammonium nitrate as nitrogen fertilizers for maize.
- Experimental Design: A field study with treatments including three fertilizer sources (cocranulated urea-**urea phosphate**, urea, and ammonium nitrate), three nitrogen

application rates (67, 134, and 202 kg N ha^{-1}), and two application methods (surface-broadcast and soil-incorporated).

- Fertilizer Composition:
 - Cogranulated urea-urea phosphate: 340 g N kg^{-1} , 73 g P kg^{-1}
 - Urea: 460 g N kg^{-1}
 - Ammonium Nitrate: 350 g N kg^{-1}
- Data Collection: Maize grain yield and nitrogen uptake were measured.
- Key Findings: Fertilizer application significantly increased crop yields and nitrogen uptake. However, no significant differences were observed between the different fertilizer sources. Increasing nitrogen rates up to 134 kg N ha^{-1} led to improved maize yield. The method of application (surface-broadcast vs. soil-incorporated) did not significantly affect the outcomes.

Logical Flow of Fertilizer Comparison

The following diagram illustrates the key factors to consider when comparing **urea phosphate** and ammonium nitrate for crop production.



[Click to download full resolution via product page](#)

Caption: Decision factors for choosing between **Urea Phosphate** and Ammonium Nitrate.

Signaling Pathways and Nutrient Uptake

The primary difference in nutrient signaling and uptake pathways between these two fertilizers lies in the form of nitrogen supplied and the presence of phosphorus in **urea phosphate**.

[Click to download full resolution via product page](#)

Caption: Nutrient transformation and uptake pathways for **Urea Phosphate** and Ammonium Nitrate.

Conclusion

Based on the available direct comparative data, cocrystallized urea-**urea phosphate** and ammonium nitrate have shown similar performance in terms of maize yield, with no statistically significant differences observed between the two.^[5] For barley and grass, some evidence suggests that **urea phosphate**, particularly in combination with urea, can be more effective than ammonium nitrate, although soil type and specific formulations play a crucial role.^{[5][6]}

The choice between **urea phosphate** and ammonium nitrate should be guided by several factors:

- Phosphorus Requirement: **Urea phosphate** is a dual-nutrient fertilizer and is advantageous when both nitrogen and phosphorus are required.
- Soil pH: The acidifying nature of **urea phosphate** can be beneficial in neutral to alkaline soils by improving the availability of micronutrients.
- Nitrogen Availability: Ammonium nitrate provides a portion of its nitrogen in the immediately available nitrate form, which can be beneficial for crops requiring a rapid nitrogen supply.^[1]
- Application Method: To mitigate the risk of ammonia volatilization from the urea component, **urea phosphate** should ideally be incorporated into the soil, especially in warm and moist conditions.

Further research with direct comparisons across a wider range of crops and environmental conditions is necessary to provide more definitive recommendations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. yarafert.com [yarafert.com]
- 2. researchgate.net [researchgate.net]
- 3. fertiliser-society.org [fertiliser-society.org]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.co.za [journals.co.za]
- 6. The value of urea nitrate and urea phosphate as nitrogen fertilizers for grass and barley | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- To cite this document: BenchChem. [A Comparative Analysis of Urea Phosphate and Ammonium Nitrate on Crop Yield]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1195089#comparative-analysis-of-urea-phosphate-and-ammonium-nitrate-on-crop-yield>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com